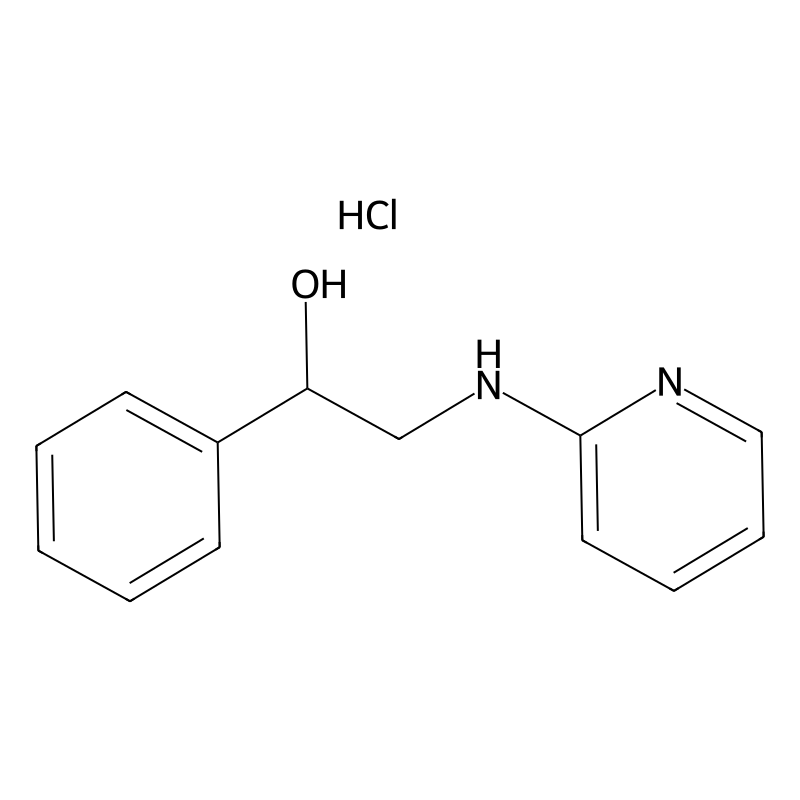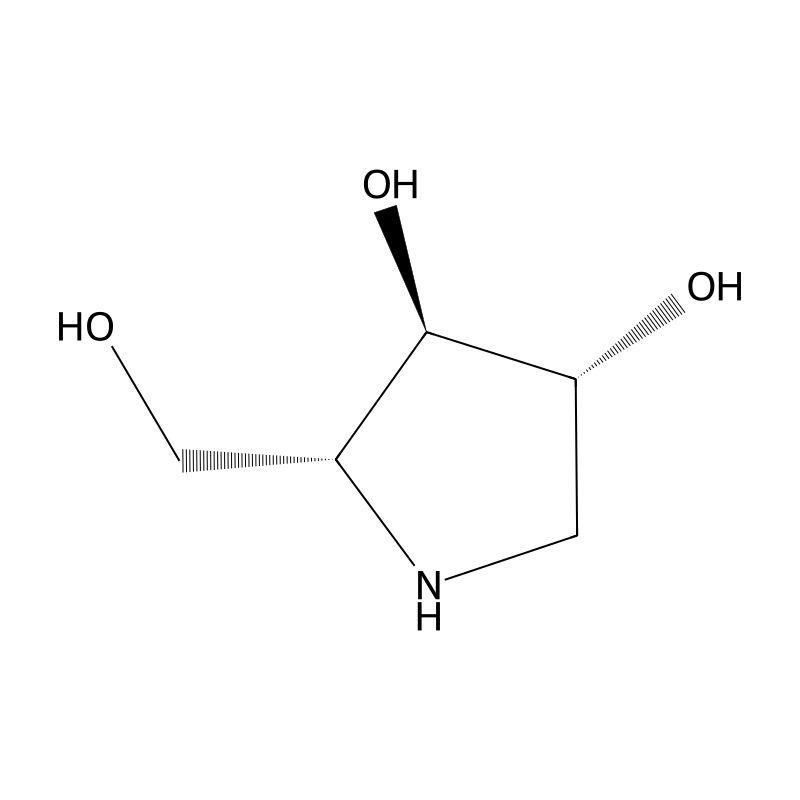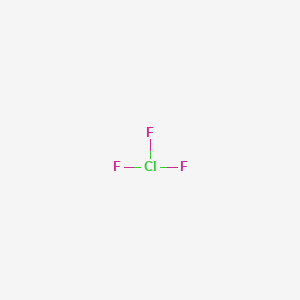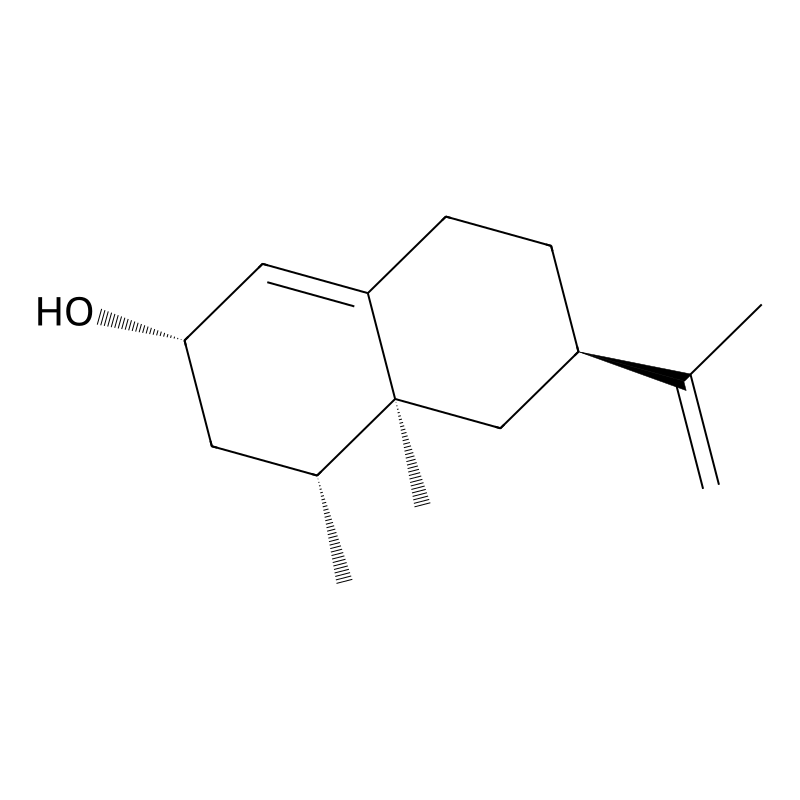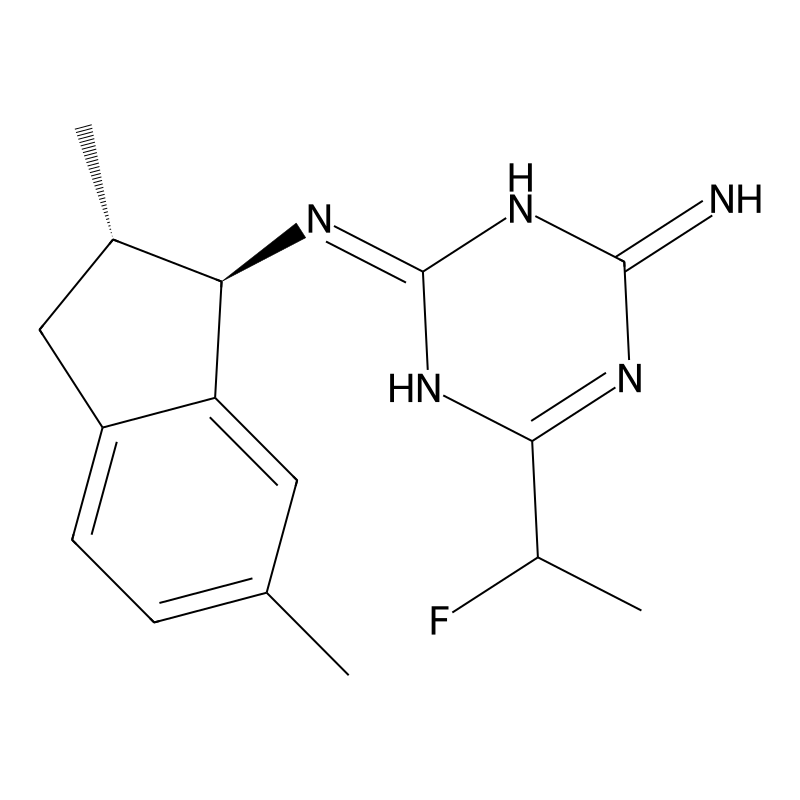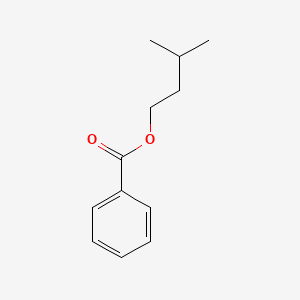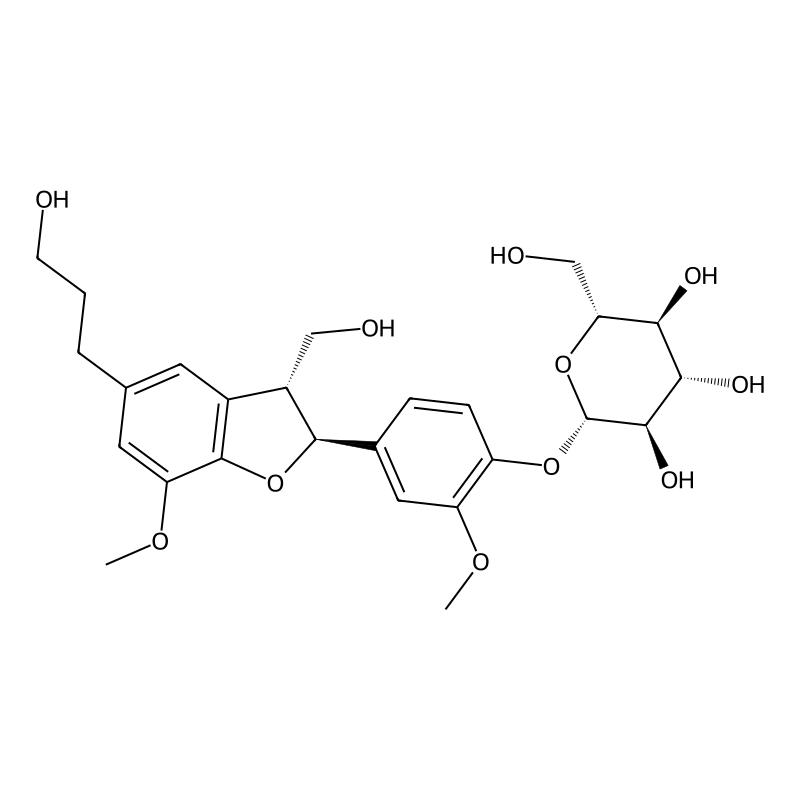Prostaglandin E2
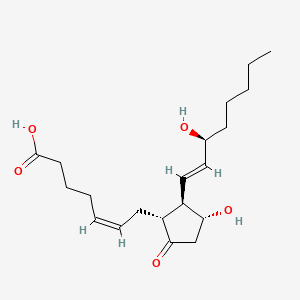
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Prostaglandin E2 (PGE2) in Obstetrics and Gynecology
One established application of PGE2 in scientific research is in obstetrics and gynecology. It functions by stimulating uterine contractions and cervical ripening, making it a tool for labor induction and augmentation . Studies have compared the efficacy of PGE2 vaginal inserts to other medications like misoprostol, demonstrating a potential reduction in induction to delivery interval with PGE2 .
Prostaglandin E2 (PGE2) in Bone Regeneration
Another area of research explores the potential of PGE2 for bone regeneration. Studies suggest that PGE2, particularly through its action on the EP2 receptor subtype, can stimulate bone formation and prevent degeneration of articular cartilage in the early stages of osteoarthritis . However, research also indicates that the effect might not be long-lasting, highlighting the need for further investigation into sustained delivery methods .
Prostaglandin E2 (PGE2) in Reproductive Physiology
PGE2 also plays a role in reproductive physiology. Research suggests its involvement in regulating the movement of embryos through the fallopian tubes. Studies in mares have shown that local application of PGE2 increased the rate of embryo transport to the uterus, potentially mimicking the natural function of PGE2 secreted by embryos themselves . This finding sheds light on the complex processes of fertilization and early embryo development.
Prostaglandin E2 is a bioactive lipid compound classified as a prostaglandin, which are hormone-like substances produced in various tissues throughout the body. Prostaglandin E2 plays a critical role in numerous physiological processes, including inflammation, pain modulation, and reproductive functions. It is synthesized from arachidonic acid through the action of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. Prostaglandin E2 is known for its diverse biological activities and is one of the most abundant prostaglandins in the human body .
- EP1 receptor: Stimulates smooth muscle contraction, increases platelet aggregation, and promotes inflammation.
- EP2 receptor: Promotes inflammation, inhibits bone formation, and contributes to pain perception.
- EP3 receptor: Increases body temperature (fever), relaxes smooth muscle in the respiratory tract, and stimulates mucus secretion [].
- EP4 receptor: Promotes bone formation, inhibits gastric acid secretion, and protects the stomach lining.
The specific effects of PGE2 depend on the type of cell it interacts with and the predominant receptor subtype expressed on that cell.
Prostaglandin E2 exhibits a wide range of biological activities, primarily through its interaction with G protein-coupled receptors (EP receptors: EP1, EP2, EP3, and EP4). These interactions lead to various downstream effects:
- Inflammation: Prostaglandin E2 is a key mediator in inflammatory responses, promoting vasodilation and increasing vascular permeability.
- Pain Sensation: It enhances pain perception by sensitizing nociceptive neurons.
- Reproductive Functions: In female reproduction, it facilitates cervical ripening and uterine contractions during labor.
- Renal Function: It regulates renal blood flow and glomerular filtration rate by inducing vasodilation in renal blood vessels .
Prostaglandin E2 can be synthesized both biologically and chemically:
- Biological Synthesis: As described earlier, it is produced endogenously from arachidonic acid via cyclooxygenases and synthases.
- Chemical Synthesis: Laboratory synthesis has been achieved using various methods, including:
Prostaglandin E2 has several clinical applications:
- Labor Induction: It is used to induce labor in pregnant women by promoting cervical dilation and uterine contractions.
- Abortifacient: Prostaglandin E2 can be administered for medical abortions during specific gestational periods.
- Management of Postpartum Hemorrhage: It helps control bleeding after childbirth.
- Congenital Heart Defects: It maintains patency of the ductus arteriosus in neonates with certain congenital heart conditions .
Research indicates that prostaglandin E2 interacts with various cellular pathways, influencing immune responses and inflammation. Notably:
- It can promote Th17 cell activation while inhibiting interleukin-12 production in other T cell subsets.
- Its effects can vary significantly depending on the receptor subtype activated and the cellular context .
Prostaglandin E2 belongs to a larger family of prostaglandins that share structural similarities but differ in their biological activities. Here are some similar compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Prostaglandin D2 | Similar | Primarily involved in sleep regulation and allergic responses. |
| Prostaglandin F2α | Similar | Plays a role in reproductive physiology and luteolysis. |
| Thromboxane A2 | Similar | Involved in platelet aggregation and vasoconstriction. |
Prostaglandin E2 stands out due to its extensive role in both inflammatory processes and reproductive health, making it one of the most studied prostaglandins .
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
2.82 (LogP)
2.82
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (97.4%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Pharmacology
Dinoprostone is a synthetic prostaglandin E2 (PGE2) analogue with smooth muscle contraction inducing property. It has been suggested that PGE2 regulates the intracellular levels of cyclic 3, 5-adenosine monophosphate (cAMP) by activating adenylate cyclase and thereby increases cellular membrane calcium ion transport. By acting directly on the myometrium, dinoprostone induces uterine and gastrointestinal smooth muscle contractions.
MeSH Pharmacological Classification
ATC Code
G02 - Other gynecologicals
G02A - Uterotonics
G02AD - Prostaglandins
G02AD02 - Dinoprostone
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Prostaglandin
PTGER2 [HSA:5732] [KO:K04259]
Pictograms


Irritant;Health Hazard
Other CAS
Absorption Distribution and Excretion
The major route of elimination of the products of PGE2 metabolism is the kidneys.
Metabolism Metabolites
Wikipedia
PRO-LAD
Biological Half Life
Use Classification
Dates
"Dinoprostone topical Use During Pregnancy". Drugs.com. 17 December 2019. Retrieved 27 July 2020.
"Dinoprostone". The American Society of Health-System Pharmacists. Archived from the original on 16 January 2017. Retrieved 8 January 2017.
Shirley M (October 2018). "Dinoprostone Vaginal Insert: A Review in Cervical Ripening". Drugs. 78 (15): 1615–1624. doi:10.1007/s40265-018-0995-2. PMID 30317521. S2CID 52978808.
Xi M, Gerriets V (2020). "Prostaglandin E2 (Dinoprostone)". StatPearls. Treasure Island (FL): StatPearls Publishing. PMID 31424863.
Northern Neonatal Network (208). Neonatal Formulary: Drug Use in Pregnancy and the First Year of Life (5 ed.). John Wiley & Sons. p. 2010. ISBN 9780470750353. Archived from the original on 2017-01-13.
British national formulary : BNF 69 (69 ed.). British Medical Association. 2015. pp. 538–540. ISBN 9780857111562.
Hwa J, Martin K (2017). "Chapter 18: The Eicosanoids: Prostaglandins, Thromboxanes, Leukotrienes, & Related Compounds". In Katzung BG (ed.). Basic & Clinical Pharmacology (14th ed.). New York, NY: McGraw-Hill Education.
Smith WL, Urade Y, Jakobsson PJ (October 2011). "Enzymes of the cyclooxygenase pathways of prostanoid biosynthesis". Chemical Reviews. 111 (10): 5821–65. doi:10.1021/cr2002992. PMC 3285496. PMID 21942677.
Hamilton R (2015). Tarascon Pocket Pharmacopoeia 2015 Deluxe Lab-Coat Edition. Jones & Bartlett Learning. p. 361. ISBN 9781284057560.
World Health Organization (2019). World Health Organization model list of essential medicines: 21st list 2019. Geneva: World Health Organization. hdl:10665/325771. WHO/MVP/EMP/IAU/2019.06. License: CC BY-NC-SA 3.0 IGO.
"Dinoprostone". PubChem. Retrieved 2020-07-27.
Sharma M, Sasikumar M, Karloopia SD, Shahi BN (April 2001). "Prostaglandins in Congential Heart Disease". Medical Journal, Armed Forces India. 57 (2): 134–8. doi:10.1016/S0377-1237(01)80134-9. PMC 4925861. PMID 27407318.
Silove ED, Coe JY, Shiu MF, Brunt JD, Page AJ, Singh SP, Mitchell MD (March 1981). "Oral prostaglandin E2 in ductus-dependent pulmonary circulation". Circulation. 63 (3): 682–8. doi:10.1161/01.CIR.63.3.682. PMID 7460252. S2CID 2535420.
Schlemmer M, Khoss A, Salzer HR, Wimmer M (July 1982). "[Prostaglandin E2 in newborns with congenital heart disease]". Zeitschrift für Kardiologie. 71 (7): 452–7. PMID 6958133.
Mohan H (2015). Textbook of Pathology (7th ed.). p. 404. ISBN 978-93-5152-369-7.
Wiemer AJ, Hegde S, Gumperz JE, Huttenlocher A (October 2011). "A live imaging cell motility screen identifies prostaglandin E2 as a T cell stop signal antagonist". Journal of Immunology. 187 (7): 3663–70. doi:10.4049/jimmunol.1100103. PMC 3178752. PMID 21900181.
Bhala N, Emberson J, Merhi A, Abramson S, Arber N, Baron JA, et al. (August 2013). "Vascular and upper gastrointestinal effects of non-steroidal anti-inflammatory drugs: meta-analyses of individual participant data from randomised trials". Lancet. 382 (9894): 769–79. doi:10.1016/S0140-6736(13)60900-9. PMC 3778977. PMID 23726390.
Rabow MW, Pantilat SE, Shah AC, Poree L, Steiger S (2020). Papadakis MA, McPhee SJ, Rabow MW (eds.). "Acute Pain". Current Medical Diagnosis and Treatment 2020. New York, NY: McGraw-Hill Education. Retrieved 2020-08-04.
Kalinski P (January 2012). "Regulation of immune responses by prostaglandin E2". Journal of Immunology. 188 (1): 21–8. doi:10.4049/jimmunol.1101029. PMC 3249979. PMID 22187483.
Famitafreshi H, Karimian M (2020). "Prostaglandins as the Agents That Modulate the Course of Brain Disorders". Degenerative Neurological and Neuromuscular Disease. 10: 1–13. doi:10.2147/DNND.S240800. PMC 6970614. PMID 32021549.
Furuyashiki T, Narumiya S (March 2011). "Stress responses: the contribution of prostaglandin E(2) and its receptors". Nature Reviews. Endocrinology. 7 (3): 163–75. doi:10.1038/nrendo.2010.194. hdl:2433/156404. PMID 21116297. S2CID 21554307.
Gomez I, Foudi N, Longrois D, Norel X (August 2013). "The role of prostaglandin E2 in human vascular inflammation". Prostaglandins, Leukotrienes, and Essential Fatty Acids. 89 (2–3): 55–63. doi:10.1016/j.plefa.2013.04.004. PMID 23756023.
Torres R, Picado C, de Mora F (January 2015). "The PGE2-EP2-mast cell axis: an antiasthma mechanism". Molecular Immunology. 63 (1): 61–8. doi:10.1016/j.molimm.2014.03.007. PMID 24768319.
Tenore JL (May 2003). "Methods for cervical ripening and induction of labor". American Family Physician. 67 (10): 2123–8. PMID 12776961.
ACOG Committee on Practice Bulletins -- Obstetrics (August 2009). "ACOG Practice Bulletin No. 107: Induction of labor". Obstetrics and Gynecology. 114 (2 Pt 1): 386–97. doi:10.1097/AOG.0b013e3181b48ef5. PMID 19623003.
McDonagh, Marian; Skelly, Andrea C.; Tilden, Ellen; Brodt, Erika D.; Dana, Tracy; Hart, Erica; Kantner, Shelby N.; Fu, Rongwei; Hermesch, Amy C. (2021-03-22). "Outpatient Cervical Ripening: A Systematic Review and Meta-analysis". Obstetrics & Gynecology. Publish Ahead of Print (1): 1–2. doi:10.1097/AOG.0000000000004382. ISSN 0029-7844. PMC 8011513. PMID 33278282.
Singh EJ, Zuspan FP (May 1974). "Prostaglandins: overview in obstetrics and gynecology". Journal of Reproduction and Fertility. 12 (5): 211–4. doi:10.1530/jrf.0.0410211. PMID 4599109.
Bygdeman M (December 1984). "The use of prostaglandins and their analogues for abortion". Clinics in Obstetrics and Gynaecology. 11 (3): 573–84. doi:10.1016/S0306-3356(21)00617-8. PMID 6391777.
O'Dwyer S, Raniolo C, Roper J, Gupta M (2015). "Improving induction of labour - a quality improvement project addressing Caesarean section rates and length of process in women undergoing induction of labour". BMJ Quality Improvement Reports. 4 (1): u203804.w4027. doi:10.1136/bmjquality.u203804.w4027. PMC 4693078. PMID 26734422.
"Administration and Dosing". www.cervidil.com. Retrieved 2020-07-31.
"Prostin E2 Pfizer Monograph" (PDF).
Calder AA, MacKenzie IZ (September 1997). "Review of Propess--a controlled release dinoprostone (prostaglandin E2 ) pessary". Journal of Obstetrics and Gynaecology. 17 Suppl 2: S53-67. doi:10.1080/jog.17.S2.S53. PMID 15511754.
"Dinoprostone dosage forms confused" (PDF). Institute for Safe Medication Practices. 18 (17). 2013.
"Prostaglandin E2". American Chemical Society.
Serhan CN, Levy B (July 2003). "Success of prostaglandin E2 in structure-function is a challenge for structure-based therapeutics". Proceedings of the National Academy of Sciences of the United States of America. 100 (15): 8609–11. Bibcode:2003PNAS..100.8609S. doi:10.1073/pnas.1733589100. PMC 166355. PMID 12861081.
"Drugs@FDA: FDA-Approved Drugs". www.accessdata.fda.gov.
